N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a chromen-2-one core, which is a fused benzene and α-pyrone ring system, substituted with a benzyl group, a hydroxy group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Benzylation: The hydroxy group at the 7-position of the chromen-2-one core is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated chromen-2-one with 3-bromopropanoyl chloride to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a dihydro derivative.
Scientific Research Applications
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of signaling pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Antioxidant activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects.
Comparison with Similar Compounds
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simple chromen-2-one derivative known for its anticoagulant and antimicrobial properties.
Umbelliferone: A hydroxycoumarin with antioxidant and anti-inflammatory activities.
Scopoletin: Another hydroxycoumarin with potential anticancer and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-benzyl-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-16-8-10-18(23)14(2)20(16)26-21(25)17(13)9-11-19(24)22-12-15-6-4-3-5-7-15/h3-8,10,23H,9,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMKDTDWMTUTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.